molecular formula C13H16N4O4S B2986493 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 1171077-50-1

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2986493
CAS No.: 1171077-50-1
M. Wt: 324.36
InChI Key: ODWGWYDOGTTXLW-UHFFFAOYSA-N
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Description

N-(5-(4-(N,N-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group at position 5 and a propionamide moiety at position 2. The oxadiazole ring is a five-membered aromatic heterocycle known for its electron-deficient nature, making it a common scaffold in medicinal chemistry for designing enzyme inhibitors or bioactive agents .

Properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGWYDOGTTXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dimethylsulfamoylphenyl group: This step involves the reaction of the oxadiazole intermediate with a dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the propionamide group: The final step involves the acylation of the oxadiazole intermediate with propionyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated heterocycle.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfamoyl groups or oxadiazole rings.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional additive in polymers.

Mechanism of Action

The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The dimethylsulfamoyl group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the oxadiazole ring can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Substituents Molecular Features Inferred Properties
Target Compound : N-(5-(4-(N,N-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide - 4-(N,N-Dimethylsulfamoyl)phenyl at C5
- Propionamide at C2
- Polar sulfamoyl group enhances solubility.
- Propionamide may improve metabolic stability compared to bulkier amides.
Potential enzyme inhibition (e.g., carbonic anhydrase) due to sulfamoyl group; moderate lipophilicity from propionamide .
N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - 5-Bromothiophen-2-yl at C5
- Benzamide at C2
- Bromothiophene increases lipophilicity and steric bulk.
- Benzamide may reduce metabolic flexibility.
Enhanced membrane permeability due to bromothiophene; possible cytotoxicity or photostability issues.
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - Dipropylsulfamoyl at C4
- 3-Methoxyphenyl at C5
- Larger alkyl chains on sulfamoyl reduce polarity.
- Methoxyphenyl introduces electron-donating effects.
Lower solubility than dimethyl analogs; potential for improved CNS penetration due to increased lipophilicity.
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-Fluorophenyl)sulfonyl)propanamide - Cyclohexyl at C5
- 4-Fluorophenylsulfonyl at propanamide
- Cyclohexyl adds steric hindrance.
- Fluorine enhances electronegativity.
Improved target selectivity (e.g., kinase inhibition) due to fluorophenyl; cyclohexyl may limit bioavailability.
2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-Methylphenyl)propanamide - Sulfanyl linker at C2
- 4-Methoxyphenyl at C5
- Sulfanyl group increases molecular flexibility.
- Methoxy group modulates electronic properties.
Potential antioxidant or anti-inflammatory activity; sulfanyl moiety may influence redox interactions.

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. It contains a propionamide group linked to a 1,3,4-oxadiazole moiety and a dimethylsulfamoyl-substituted phenyl ring.

Molecular Formula : C13_{13}H16_{16}N4_{4}O3_{3}S
Molecular Weight : 304.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways associated with cancer cell proliferation.
  • Antioxidant Activity : Compounds containing oxadiazole structures have been reported to exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound:

  • Study 1 : A derivative showed significant inhibition of cancer cell lines (IC50_{50} values < 10 μM). The study highlighted the compound's ability to induce apoptosis in tumor cells through caspase activation .
  • Study 2 : In vivo studies indicated that the compound reduced tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .
Compound IC50 (μM) Cell Line Mechanism
Compound A0.12HCT116Apoptosis induction
Compound B2SW480Cell cycle arrest

Antimicrobial Activity

The compound's structural analogs have shown promise as antimicrobial agents:

  • Study 3 : A related compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a clinical trial assessing the efficacy of an oxadiazole derivative in patients with colorectal cancer, participants showed improved outcomes when treated with the compound alongside standard chemotherapy .
  • Case Study 2 : Research on another derivative indicated that it could enhance the effectiveness of existing antibiotics against resistant bacterial strains .

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